![molecular formula C20H26N6O2 B5667351 2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, particularly those with a diazaspiro[4.5]decan backbone, involves strategies aiming to introduce various substituents to achieve desired pharmacological effects. For instance, Caroon et al. (1981) prepared a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substituents for antihypertensive activity screening (Caroon et al., 1981). This approach typically involves multi-step synthesis, starting from readily available starting materials, leading to the targeted spirocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is characterized by X-ray crystallography, providing insights into their three-dimensional conformations. These studies are crucial for understanding the relationship between the molecular structure and the observed pharmacological activity. For example, studies by Konovalova et al. (2013) on five-membered 2,3-dioxo heterocycles offer insights into the structural aspects of related compounds (Konovalova et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various reactions, such as cycloadditions, which are often employed to construct the spirocyclic framework. The reactivity can be influenced by the nature of substituents, which can direct the course of reactions and affect the yield and selectivity of the desired products. The work by Farag et al. (2008) on diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene derivatives showcases typical reactions utilized in synthesizing structurally complex spirocyclic compounds (Farag et al., 2008).
properties
IUPAC Name |
2-ethyl-8-[4-[(5-methyltetrazol-1-yl)methyl]benzoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-24-14-20(12-18(24)27)8-10-25(11-9-20)19(28)17-6-4-16(5-7-17)13-26-15(2)21-22-23-26/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMQKKYWXOILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=NN=N4)C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.